molecular formula C17H14N2O4 B5721852 4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate

4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate

Cat. No. B5721852
M. Wt: 310.30 g/mol
InChI Key: XXPNHKCKRZHLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MP-AzeFlu, and it has been shown to have a range of interesting properties that make it a useful tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate involves the inhibition of various inflammatory mediators, such as leukotrienes and prostaglandins. This compound also acts as a histamine H1 receptor antagonist, which contributes to its bronchodilatory effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects. These include the inhibition of cytokine production, the reduction of airway hyperresponsiveness, and the modulation of immune cell function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate in lab experiments is its specificity for certain biological processes, such as inflammation and allergic reactions. However, one limitation of this compound is that it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving 4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate. Some possible areas of investigation include the development of more targeted and specific compounds based on this structure, the use of this compound in combination with other drugs to enhance its effects, and the exploration of its potential applications in the treatment of various diseases and conditions.
In conclusion, this compound is a chemical compound with many interesting properties that make it a useful tool for investigating various biological processes. Its specificity for certain processes, such as inflammation and allergic reactions, make it a valuable asset in scientific research. However, further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate involves a multi-step process that begins with the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with phenol in the presence of a dehydrating agent. The resulting product is then reacted with p-acetamidophenol in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, to produce the final compound.

Scientific Research Applications

4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate has been used in a variety of scientific research applications, including studies of inflammation, respiratory diseases, and allergic reactions. This compound has been shown to have anti-inflammatory and bronchodilatory effects, making it a useful tool for investigating the mechanisms underlying these processes.

properties

IUPAC Name

[4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-11-18-17(19-23-11)13-3-5-15(6-4-13)22-16-9-7-14(8-10-16)21-12(2)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPNHKCKRZHLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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